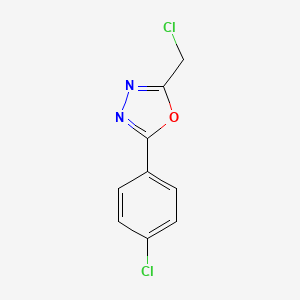

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKIAERFLWQLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361480 | |

| Record name | 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24068-15-3 | |

| Record name | 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including potential applications in oncology and infectious diseases.[1][2][3][4] This document outlines a reliable synthetic protocol, expected characterization data, and insights into its potential biological mechanisms of action.

Core Compound Characteristics

The quantitative data for this compound are summarized in the table below. These values are predicted based on data from structurally related compounds reported in the literature.

| Parameter | Value |

| Molecular Formula | C₉H₆ClN₂O |

| Molecular Weight | 229.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-135 °C (predicted) |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.51 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, -CH₂Cl) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.2 (C-2), 164.8 (C-5), 138.0, 129.5, 128.3, 122.5 (Ar-C), 32.7 (-CH₂Cl) |

| FT-IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~1610 (C=N), ~1550 (Ar C=C), ~1080 (C-O-C), ~750 (C-Cl) |

| Mass Spectrum (EI-MS) m/z | [M]⁺ at 228/230, [M+2]⁺ intensity ~1/3 of [M]⁺ |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-chlorobenzohydrazide. The general synthetic scheme is depicted below.

Experimental Workflow: Synthesis

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

Spectral Analysis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of the heterocyclic compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and drug development due to the established biological activities of the 1,3,4-oxadiazole scaffold. This document outlines the key spectroscopic techniques used to elucidate and confirm the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in the characterization of this and similar molecular entities.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound consists of a central 1,3,4-oxadiazole ring substituted with a chloromethyl group at the 2-position and a 4-chlorophenyl group at the 5-position. The elucidation of this structure relies on the synergistic interpretation of data from various spectroscopic methods.

Workflow for Spectral Analysis:

Caption: General workflow for the spectral analysis of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Cl | 4.85 | Singlet | - |

| Aromatic (H-2', H-6') | 8.05 | Doublet | 8.8 |

| Aromatic (H-3', H-5') | 7.60 | Doublet | 8.8 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₂Cl | 35.5 |

| Aromatic (C-1') | 122.5 |

| Aromatic (C-2', C-6') | 128.5 |

| Aromatic (C-3', C-5') | 129.8 |

| Aromatic (C-4') | 138.0 |

| Oxadiazole (C-2) | 164.5 |

| Oxadiazole (C-5) | 165.2 |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024-2048.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Mass Spectral Data (Electron Ionization - EI)

| m/z (relative intensity, %) | Fragment Ion |

| 230/232 (M⁺, 100/65) | [C₉H₆Cl₂N₂O]⁺ |

| 181 | [C₈H₅ClN₂O]⁺ |

| 139/141 | [C₇H₄ClO]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a GC-MS system.

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the instrument via direct infusion or through a GC column.

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: 50-500 amu.

Data Analysis:

-

Identify the molecular ion peak (M⁺) and its isotopic pattern, which is characteristic for chlorine-containing compounds (³⁵Cl/³⁷Cl ratio of approximately 3:1).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which correspond to the different parts of the molecule.

Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway for the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3080 | C-H stretch (aromatic) | Medium |

| ~2960 | C-H stretch (aliphatic, -CH₂Cl) | Weak |

| ~1610 | C=N stretch (oxadiazole ring) | Strong |

| ~1580, 1490 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1090 | C-O-C stretch (oxadiazole ring) | Strong |

| ~840 | C-H bend (aromatic, p-disubstituted) | Strong |

| ~750 | C-Cl stretch | Strong |

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer.

Sample Preparation:

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

-

Compare the obtained spectrum with literature data for similar compounds to confirm the presence of the oxadiazole ring and the substituents.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy provides a robust and reliable method for the structural elucidation and confirmation of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic compounds for potential applications in drug discovery and development. The characteristic spectral signatures outlined herein can be used for routine identification and purity assessment of this important molecular scaffold.

literature review on 2,5-disubstituted 1,3,4-oxadiazoles

An In-depth Technical Guide on 2,5-Disubstituted 1,3,4-Oxadiazoles

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[1][2] This scaffold has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[3] Among its four isomers, the 1,3,4-oxadiazole nucleus is particularly prominent and has been extensively studied for its wide range of pharmacological properties.[1][4][5] These derivatives are known to exhibit antibacterial, antifungal, anti-inflammatory, anticancer, anticonvulsant, and anti-tubercular activities.[1][6] The 1,3,4-oxadiazole moiety can act as a bioisostere for carboxylic acids, esters, and carboxamides, potentially improving a molecule's physicochemical and pharmacokinetic profile.[4][7] This guide focuses on 2,5-disubstituted 1,3,4-oxadiazoles, reviewing their synthesis, experimental protocols, and significant biological activities.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of a 2,5-disubstituted 1,3,4-oxadiazole core is most commonly achieved through the cyclization of intermediates derived from carboxylic acids and hydrazides.[8][9] The primary methods involve the dehydrative cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[7][10]

A widely employed strategy involves the condensation of an acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) to form a 1,2-diacylhydrazine intermediate.[4] This intermediate is then cyclized using a dehydrating agent.[4] Common dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and triflic anhydride.[4][9]

Another prevalent method is the oxidative cyclization of N-acylhydrazones, which are typically formed by condensing an acid hydrazide with an aldehyde.[11][12] Various oxidizing agents such as bromine in acetic acid, chloramine-T, and hypervalent iodine reagents can facilitate this transformation.[2][9][11]

Below is a generalized workflow for the primary synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: General synthetic workflows for 2,5-disubstituted 1,3,4-oxadiazoles.

Data on Synthetic Methods

The choice of synthetic route and reagents can significantly impact the reaction yield. Below is a summary of various methods and their reported outcomes.

| Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |

| 4-Methoxybenzohydrazide and various aromatic acids | POCl₃ | 54 - 66 | [2][13] |

| Acylhydrazide and Furan-2-carboxylic acid | POCl₃, Reflux | N/A | [4] |

| Acylhydrazide and 4-Chlorobenzoyl chloride | POCl₃ | N/A | [4] |

| Hydrazide and β-benzoyl propionic acid | POCl₃ | N/A | [9] |

| N-acylhydrazones | Chloramine-T, Microwave | High | [11] |

| Carboxylic acids and Acylhydrazides | HATU, Burgess reagent | 70 - 93 | [8] |

| Acyl hydrazide and CS₂ | KOH, Ethanol, Reflux | 71 - 81 | [2][14] |

| Hydrazide-hydrazones | Acetic anhydride | 10 - 35 | [15] |

Biological Activities and Associated Pathways

Derivatives of 2,5-disubstituted 1,3,4-oxadiazole have been extensively evaluated for a range of biological activities, demonstrating their potential as scaffolds for new therapeutic agents.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a key component in many compounds with significant antimicrobial properties.[16] These compounds have shown activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][13] Structure-activity relationship studies have indicated that the presence of lipophilic substituents or specific electronegative groups, such as chloro (Cl) or nitro (NO₂), on an attached phenyl ring can enhance antimicrobial efficacy.[4] For instance, certain derivatives have shown remarkable activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.[4][16][17]

| Compound/Series | Test Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles (3a-o) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Compounds 3e, 3g, 3h, 3m showed highest activity | [13] |

| Naphthofuran-containing oxadiazoles (14a, 14b) | P. aeruginosa, B. subtilis, S. typhi, E. coli | MIC = 0.2 mg/mL (P. aeruginosa, B. subtilis) | [16] |

| 2-acylamino-1,3,4-oxadiazoles (22a-c) | S. aureus, B. subtilis | MIC = 1.56 µg/mL (22a vs S. aureus), 0.78 µg/mL (22b/c vs B. subtilis) | [16] |

| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (37) | S. epidermidis | MIC = 0.48 µg/mL | [15] |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine derivatives (4e) | Various bacteria | MIC = 4-8 µg/mL | [18] |

Anti-inflammatory Activity

Several 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects in both acute and chronic inflammation models.[19][20] The mechanism of action for some of these compounds is hypothesized to involve the inhibition of the cyclooxygenase (COX) enzyme, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[19] Other studies suggest that these compounds may interfere with inflammatory signaling pathways, such as the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4), which leads to the activation of the nuclear factor-kappa B (NF-κB) pathway and the subsequent release of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[19][21]

Caption: Potential inhibition of the LPS-TLR4-NF-κB signaling pathway by oxadiazoles.[21]

| Compound/Series | Model/Assay | Activity (% Inhibition / IC₅₀) | Reference |

| OSD (an o-acetyl substituted oxadiazole) | Carrageenan-induced paw edema (100 mg/kg) | 60% reduction | [19][20] |

| OPD (a p-acetyl substituted oxadiazole) | Carrageenan-induced paw edema (100 mg/kg) | 32.5% reduction | [19][20] |

| Compounds 3f and 3i | Carrageenan-induced paw edema (50 mg/kg) | 46.42% and 50% inhibition respectively | [13][22] |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl oxadiazoles | Carrageenan-induced paw edema (20 mg/kg) | 33% to 62% inhibition | [2] |

| OSD and OPD | LPS-stimulated RAW264.7 cells (NO release) | OPD showed better activity than OSD in vitro | [20][21] |

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in numerous molecules investigated for their anticancer properties.[23][24] These compounds have been evaluated against a wide panel of human cancer cell lines, showing promising cytotoxic effects.[23] Some derivatives have been found to inhibit key biological targets in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[25]

| Compound/Series | Cancer Cell Line(s) | Activity (GI₅₀ / IC₅₀) | Reference |

| 3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one (NSC-776965) | NCI-60 cell line panel | GI₅₀: 1.41 - 15.8 µM | [23] |

| 3-[5-(2-phenoxymethyl-benzoimidazol-1-ylmethyl)-[1][4][23]oxadiazol-2-yl]... (NSC-776971) | NCI-60 cell line panel | GI₅₀: 0.40 - 14.9 µM | [23] |

| 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-ones | HeLa cancer cells | IC₅₀: 10.64 - 33.62 µM | [24] |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine (4a) | UO-31 (Renal cancer), MCF7 (Breast cancer) | Growth Percent: 61.19 (UO-31), 76.82 (MCF7) at 10⁻⁵ M | [18] |

| Quinoline-containing oxadiazole (39) | EGFR-TK | IC₅₀ = 0.081 µM | [25] |

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazoles, based on commonly cited procedures.

Synthesis Protocol 1: Condensation of Hydrazide with Aromatic Acid[2][13]

-

Mixing Reagents: A mixture of an aromatic acid hydrazide (1 mmol) and a substituted aromatic acid (1 mmol) is taken in a round-bottom flask.

-

Addition of Dehydrating Agent: Phosphorus oxychloride (POCl₃, ~5-10 mL) is added slowly to the mixture under cool conditions.

-

Reaction: The reaction mixture is refluxed for a specified period (typically 4-8 hours), with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the mixture is cooled to room temperature and carefully poured onto crushed ice with constant stirring.

-

Isolation: The resulting solid precipitate is filtered, washed thoroughly with cold water to remove excess acid, and then washed with a dilute sodium bicarbonate solution.

-

Purification: The crude product is dried and purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final 2,5-disubstituted 1,3,4-oxadiazole.

Synthesis Protocol 2: Oxidative Cyclization of N-Acylhydrazone[9]

-

Hydrazone Formation: An appropriate aromatic acid hydrazide (1 mmol) is dissolved in ethanol, to which a few drops of glacial acetic acid are added, followed by the addition of an aromatic aldehyde (1 mmol). The mixture is refluxed for 2-4 hours to form the N-acylhydrazone intermediate.

-

Cyclization: To the solution containing the hydrazone, bromine (a slight molar excess) dissolved in glacial acetic acid is added dropwise.

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is poured into ice-cold water.

-

Isolation and Purification: The solid product is filtered, washed with water, dried, and recrystallized from an appropriate solvent to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Biological Screening Workflow

The general process for evaluating the synthesized compounds for biological activity follows a standard workflow from initial screening to quantitative assessment.

Caption: General experimental workflow for biological screening of novel compounds.

Protocol for Antimicrobial Activity: Agar Well Diffusion Method[13]

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland) is uniformly swabbed onto the surface of the agar plates.

-

Well Preparation: Wells (e.g., 6 mm diameter) are aseptically punched into the agar.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A solvent control (e.g., DMSO) and a standard antibiotic (e.g., Ciprofloxacin) are used as negative and positive controls, respectively.

-

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Protocol for In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema[19][22]

-

Animal Grouping: Wistar rats are divided into groups (e.g., control, standard, and test groups).

-

Compound Administration: The test compounds (e.g., at 50 or 100 mg/kg) and a standard drug (e.g., Phenylbutazone) are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume of the treated groups with the control group.

Conclusion

The 2,5-disubstituted 1,3,4-oxadiazole scaffold remains a highly privileged and versatile structure in medicinal chemistry and drug discovery. The synthetic routes to these compounds are well-established and adaptable, allowing for the creation of diverse chemical libraries. The broad spectrum of potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, underscores the therapeutic potential of this heterocyclic core. Future research will likely focus on optimizing the structure-activity relationships to develop novel derivatives with enhanced efficacy, selectivity, and improved pharmacokinetic profiles for various disease targets.

References

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jusst.org [jusst.org]

- 6. tandfonline.com [tandfonline.com]

- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 11. jchemrev.com [jchemrev.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of oxadiazole nucleus containing 2,5-substituted 1,3,4-oxadiazole derivatives - World Scientific News [worldscientificnews.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. [PDF] Synthesis and biological activity of novel 2,5-disubstituted-1,3,4-oxadiazoles | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. nanobioletters.com [nanobioletters.com]

physical and chemical properties of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering available data and outlining methodologies for its synthesis and evaluation.

Core Compound Identity

Chemical Name: this compound CAS Number: 24068-15-3 Molecular Formula: C₉H₆Cl₂N₂O Molecular Weight: 229.07 g/mol

Physicochemical Properties

Table 1: Estimated and Comparative Physical Properties

| Property | Value | Notes |

| Melting Point (°C) | Data not available | Expected to be a solid at room temperature. The related nitro-analog has a melting point of 133-135 °C. |

| Boiling Point (°C) | Data not available | Likely high due to the molecular weight and polar nature. |

| Density (g/cm³) | Data not available | |

| Solubility | Data not available | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Chemical Properties and Synthesis

The 1,3,4-oxadiazole ring is a stable aromatic heterocycle known for its electron-withdrawing nature. The presence of the chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution, making this compound a versatile intermediate for the synthesis of a diverse range of derivatives. The 4-chlorophenyl group at the 5-position contributes to the overall lipophilicity and electronic properties of the molecule, which can influence its biological activity.

General Synthesis Pathway

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including the title compound, typically proceeds through the cyclodehydration of N,N'-diacylhydrazines or by the reaction of an acid hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of 2-(Chloromethyl)-5-(aryl)-1,3,4-oxadiazoles

This protocol is a generalized procedure based on the synthesis of similar compounds and may require optimization for the specific synthesis of this compound.

Materials:

-

4-chlorobenzohydrazide

-

Chloroacetyl chloride (or chloroacetic acid)

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

-

Appropriate solvent (e.g., dry toluene, dioxane, or neat POCl₃)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of 4-chlorobenzohydrazide (1 equivalent) and chloroacetyl chloride (1.1 equivalents) is taken in a round-bottom flask.

-

Phosphorus oxychloride (acting as both solvent and dehydrating agent) is added to the flask.

-

The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is cooled and cautiously poured into crushed ice with stirring.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods.

Table 2: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the 4-chlorophenyl group (typically two doublets in the range of 7.5-8.2 ppm). A singlet for the chloromethyl (-CH₂Cl) protons (typically in the range of 4.5-5.0 ppm). |

| ¹³C NMR | Signals for the carbon atoms of the 1,3,4-oxadiazole ring (typically in the range of 160-165 ppm). Signals for the aromatic carbons of the 4-chlorophenyl group. A signal for the chloromethyl carbon. |

| IR (cm⁻¹) | C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹). C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹). Aromatic C-H stretching. C-Cl stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for two chlorine atoms. |

Potential Biological Activities

While specific biological data for this compound is not extensively documented, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore associated with a broad spectrum of biological activities.[1] Derivatives containing the 5-(4-chlorophenyl)-1,3,4-oxadiazole moiety have been investigated for various therapeutic applications.

Anticancer Activity

Numerous studies have reported the anticancer potential of 1,3,4-oxadiazole derivatives.[2][3][4][5][6] The mechanism of action for some of these compounds involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to target receptor tyrosine kinases like EGFR.

Caption: Postulated mechanism of anticancer action via EGFR inhibition.

Table 3: Anticancer Activity of Related 5-(4-chlorophenyl)-1,3,4-oxadiazole Derivatives

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀ or % Growth Inhibition) | Reference |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine | UO-31 (Renal) | 61.19% Growth | [5] |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine | MCF-7 (Breast) | 76.82% Growth | [5] |

| 2-[5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one | Various | logGI₅₀ = -5.19 | [4] |

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds exhibiting antimicrobial properties against a range of bacterial and fungal pathogens.[7][8][9] The presence of the chloro-substituents on the phenyl ring and the reactive chloromethyl group could potentially enhance this activity.

Table 4: Antimicrobial Activity of a Related 5-(4-chlorophenyl)-1,3,4-oxadiazole Derivative

| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide | S. aureus | 8 - 32 µg/mL | [8] |

Anti-inflammatory Activity

Derivatives of 1,3,4-oxadiazole have also been explored for their anti-inflammatory potential.[10][11][12][13] The mechanism is often associated with the inhibition of inflammatory enzymes such as cyclooxygenases (COX).

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. While specific experimental data for this compound is limited in the public domain, the well-documented biological activities of the 1,3,4-oxadiazole scaffold, particularly those bearing a 5-(4-chlorophenyl) substituent, suggest that it is a promising candidate for further investigation in the fields of oncology, infectious diseases, and inflammatory disorders. The synthetic route is relatively straightforward, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the detailed synthesis, characterization, and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential.

References

- 1. scilit.com [scilit.com]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

- 13. [PDF] Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus | Semantic Scholar [semanticscholar.org]

Unlocking the Therapeutic Potential of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the therapeutic potential of a specific analogue, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. While direct experimental data for this exact compound is limited in publicly available literature, this document compiles and extrapolates from extensive research on structurally analogous compounds to build a comprehensive overview of its likely therapeutic applications. This guide covers potential anticancer, antifungal, and antibacterial activities, plausible mechanisms of action, detailed synthetic pathways, and relevant experimental protocols. All quantitative data from related compounds is summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its potential biological impact.

Introduction: The Prominence of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This privileged scaffold is present in numerous clinically approved drugs and is a subject of intense investigation in drug discovery due to its favorable physicochemical properties, including metabolic stability, and its ability to act as a bioisostere for amide and ester groups, enhancing hydrogen bonding capabilities. Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties.

The subject of this guide, this compound, combines the 1,3,4-oxadiazole core with a 4-chlorophenyl group and a reactive chloromethyl moiety. The 4-chlorophenyl group is a common substituent in bioactive molecules, often contributing to enhanced binding affinity with biological targets. The chloromethyl group provides a reactive handle for further chemical modification, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications

Based on the biological activities reported for structurally similar compounds, this compound is a promising candidate for development in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2,5-disubstituted-1,3,4-oxadiazoles bearing a 4-chlorophenyl moiety. A close analogue, N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine, has shown significant growth inhibition against renal cancer (UO-31) and breast cancer (MCF-7) cell lines, with growth percentages of 61.19% and 76.82%, respectively[1].

Potential Mechanism of Action: EGFR Inhibition

A plausible mechanism for the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2]. EGFR is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers[3]. Inhibition of EGFR signaling can block downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis[2]. Molecular docking studies of similar 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives suggest that the oxadiazole ring and the substituted phenyl group can interact with key residues in the ATP-binding site of the EGFR tyrosine kinase domain[1][4].

dot

Caption: Proposed EGFR Signaling Pathway Inhibition.

Antifungal Activity

1,3,4-oxadiazole derivatives have emerged as a promising class of antifungal agents. Studies on related compounds have demonstrated efficacy against pathogenic fungi such as Candida albicans, with reported Minimum Inhibitory Concentrations (MICs) of 32 µg/mL[5][6][7].

Potential Mechanism of Action: Thioredoxin Reductase Inhibition

One of the proposed antifungal mechanisms for 1,3,4-oxadiazoles is the inhibition of thioredoxin reductase (TrxR)[5][6]. TrxR is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and protecting against oxidative stress[8][9][10][11]. In fungi, TrxR is essential for viability and virulence. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to fungal cell death[5][6].

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of thioredoxin reductase but not of glutathione reductase by the major classes of alkylating and platinum-containing anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationships of 1,3,4-Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. Its unique structural features, including its ability to act as a bioisostere for carboxylic acids and amides, and its participation in hydrogen bonding and other non-covalent interactions, make it a versatile building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,3,4-oxadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and diagrammatic representations of relevant signaling pathways and experimental workflows are also presented to facilitate further research and development in this promising area.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

1,3,4-oxadiazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes and growth factor receptors.[1][2] The SAR studies in this area are extensive, with a focus on the nature and position of substituents on the 2- and 5-positions of the oxadiazole ring.

Structure-Activity Relationship Insights

The anticancer activity of 2,5-disubstituted 1,3,4-oxadiazoles is significantly influenced by the nature of the aromatic or heterocyclic rings attached to these positions. For instance, the presence of a diphenylamine moiety has been shown to impart potent cytotoxicity against the HT29 human colon cancer cell line.[3] Similarly, the incorporation of a pyridine ring can lead to telomerase inhibition.[2]

Key SAR observations for anticancer activity include:

-

Substitution at the 2- and 5-positions: The introduction of bulky aromatic or heteroaromatic groups at these positions is often crucial for activity. The nature of the substituents on these rings, such as electron-donating or electron-withdrawing groups, can fine-tune the cytotoxic potential.

-

Linker modification: The nature of the linker connecting substituents to the oxadiazole core can influence activity. For example, a thioether linkage has been explored in the design of telomerase inhibitors.[2]

-

Hybrid molecules: The conjugation of the 1,3,4-oxadiazole ring with other known anticancer pharmacophores has proven to be a successful strategy to enhance efficacy and overcome drug resistance.[4]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Diphenylamine | Phenyl | HT29 | 1.3 | [3] |

| 1b | Diphenylamine | 4-Chlorophenyl | HT29 | 1.5 | [3] |

| 1c | Diphenylamine | 4-Methoxyphenyl | HT29 | 2.0 | [3] |

| 2a | 4-Pyridyl | -SCH2-CO-NH-N=CH-C6H4-4-Cl | - | 1.27 (Telomerase) | [2] |

| 3a | (2-acetamidophenoxy)methyl | thio-N-phenylacetamide | A549 | <0.14 | [5] |

| 3b | (2-acetamidophenoxy)methyl | thio-N-(4-fluorophenyl)acetamide | A549 | 1.59 | [5] |

| 3c | (2-acetamidophenoxy)methyl | thio-N-(4-chlorophenyl)acetamide | A549 | 1.80 | [5] |

Signaling Pathway in Cancer

1,3,4-oxadiazole derivatives can interfere with various signaling pathways implicated in cancer progression. One such pathway is the telomerase-mediated maintenance of telomeres, which is crucial for the immortalization of cancer cells.

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[6][7]

Structure-Activity Relationship Insights

The antimicrobial potency of 1,3,4-oxadiazoles is highly dependent on the substituents at the 2- and 5-positions.

Key SAR observations for antimicrobial activity include:

-

Aryl and Heteroaryl Substituents: The presence of specific aryl or heteroaryl moieties, such as naphthofuran, can confer potent antibacterial activity.[6]

-

Thio-substitution: The introduction of a thiol or substituted thio group at the 2-position of the oxadiazole ring is a common strategy in the design of antimicrobial agents.

-

Hybrid Structures: Hybrid molecules incorporating the 1,3,4-oxadiazole ring with other antimicrobial pharmacophores, like fluoroquinolones, have shown excellent activity against resistant strains, including MRSA.[6]

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected 1,3,4-oxadiazole derivatives against various microbial strains.

| Compound ID | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) | Reference |

| 4a | Norfloxacin moiety | Phenyl | S. aureus | 1 | [6] |

| 4b | Norfloxacin moiety | 4-Chlorophenyl | S. aureus | 2 | [6] |

| 4c | Norfloxacin moiety | 4-Nitrophenyl | MRSA | 0.25 | [6] |

| 5a | Naphthofuran moiety | Phenyl | P. aeruginosa | 0.2 | [6] |

| 5b | Naphthofuran moiety | 4-Chlorophenyl | B. subtilis | 0.2 | [6] |

| 6a | 5-(5,6,7,8-tetrahydronaphthalen-2-yl) | NH-cyclopropanecarboxamide | S. aureus | 4-16 | [7] |

| 6b | 5-(3,5-dimethoxyphenyl) | NH-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide | S. aureus | 4-16 | [7] |

| 6c | 5-(4-chlorophenyl) | NH-pentanamide | S. aureus | 8-32 | [7] |

Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents remains a key research area. 1,3,4-Oxadiazole derivatives have been investigated for their anti-inflammatory potential, with some compounds exhibiting potent activity in preclinical models.[8][9]

Structure-Activity Relationship Insights

The anti-inflammatory activity of 1,3,4-oxadiazoles is influenced by the lipophilicity and electronic properties of the substituents.

Key SAR observations for anti-inflammatory activity include:

-

Aryl and Aryloxy Substituents: The presence of biphenoxymethyl and arylamino groups at the 2- and 5-positions, respectively, has been shown to confer significant anti-inflammatory activity.[8]

-

Substitution Pattern: The position of substituents on the aryl rings can impact activity. For example, in a series of 2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles, the nature and position of the substituent on the arylamino moiety modulated the anti-inflammatory effect.[8]

-

Cyclization: The cyclization of thiosemicarbazide precursors to form the 1,3,4-oxadiazole ring generally leads to an increase in anti-inflammatory activity.[8]

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative 1,3,4-oxadiazole derivatives, typically evaluated as the percentage inhibition of carrageenan-induced paw edema in rats.

| Compound ID | R1 Substituent | R2 Substituent | % Inhibition of Edema | Reference |

| 7a | 4-Biphenoxymethyl | Anilino | 36-76 | [8] |

| 8a | 4-chlorophenyl anilide moiety | - | 79.83 | [9] |

| 8b | anilide moiety | - | 76.64 | [9] |

| 8c | methoxy phenyl | - | 74.52 | [9] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activity of novel compounds. The following sections provide methodologies for the synthesis of 1,3,4-oxadiazole derivatives and key in vitro and in vivo assays.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Hydrazides

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines, which are typically prepared from the reaction of an acylhydrazide with an aroyl chloride.[10]

Step 1: Synthesis of Diacylhydrazine Intermediate

-

To a solution of an appropriate acylhydrazide (1 mmol) in a suitable solvent such as tetrahydrofuran (THF), add an equimolar amount of an aroyl chloride at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with a saturated sodium bicarbonate solution and then with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure diacylhydrazine.

Step 2: Cyclization to 1,3,4-Oxadiazole

-

Reflux a mixture of the diacylhydrazine (1 mmol) in an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃), for 4-6 hours.

-

After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or potassium carbonate solution).

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][13]

-

Compound Dilution: Prepare a serial two-fold dilution of the 1,3,4-oxadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[14][15]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the 1,3,4-oxadiazole derivatives or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the rats.

-

Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a common preclinical model for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.[16][17]

-

Animal Preparation: Use male Swiss albino mice.

-

Compound Administration: Administer the test compounds intraperitoneally.

-

Electroshock Application: After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for potential antidepressant activity.[18][19]

-

Apparatus: Use a transparent glass cylinder filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.

-

Procedure: Gently place each mouse into the cylinder for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.

-

Data Analysis: A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications of the substituents at the 2- and 5-positions of the oxadiazole ring can lead to potent and selective compounds. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel 1,3,4-oxadiazole derivatives. Future research in this area, including the exploration of novel hybrid molecules and the elucidation of precise mechanisms of action, holds great promise for the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Investigation on Quantitative Structure-Activity Relationships of 1,3,4-Oxadiazole Derivatives as Potential Telomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. atcc.org [atcc.org]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. scispace.com [scispace.com]

- 17. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

A Technical Guide to the Discovery and Synthesis of Novel Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel oxadiazole derivatives. Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which have garnered significant attention in medicinal chemistry.[1][2] This document details prevalent synthetic methodologies, summarizes key quantitative data on their biological activities, and illustrates the relevant biological pathways and experimental workflows involved in their development.

Introduction to Oxadiazole Derivatives

Oxadiazoles exist as four primary isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1][3] Among these, the 1,3,4- and 1,2,4-oxadiazole scaffolds are of paramount interest in drug discovery.[4][5] Their significance stems from their chemical stability and their role as effective bioisosteres for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[3][6][7][8] Consequently, oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[4][9][10][11][12][13][14] Recent patent spotlights from 2020-2024 continue to underscore their growing importance in developing new therapeutic agents.[1][5]

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through several reliable routes, with the choice depending on the desired substitution pattern and available starting materials.

Common Synthetic Routes:

-

Cyclodehydration of N,N'-diacylhydrazines: This is a classic and widely utilized method for preparing 2,5-disubstituted 1,3,4-oxadiazoles, often employing dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride.[5][9][10][15]

-

Oxidative Cyclization of Acylhydrazones: N-acylhydrazones, formed from the condensation of acid hydrazides and aldehydes, can undergo oxidative cyclization to yield the oxadiazole ring.[5][9] Oxidizing agents such as Dess–Martin periodinane (DMP) or iodine can be used.[9]

-

One-Pot Synthesis from Carboxylic Acids and Hydrazides: Efficient one-pot methods have been developed that directly cyclize carboxylic acids with acylhydrazides using reagents like HATU or Burgess reagent, often providing good to excellent yields under mild conditions.[9][10]

-

Microwave-Assisted Synthesis: As part of a green chemistry approach, microwave irradiation has been successfully employed to accelerate the synthesis of 1,3,4-oxadiazoles, often reducing reaction times and improving yields.[9][15][16]

Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures.

Protocol 1: Conventional Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration

This protocol describes the synthesis via the cyclodehydration of an N,N'-diacylhydrazine intermediate.[5][15]

-

Materials:

-

Substituted acid hydrazide (1.0 eq)

-

Substituted acid chloride or carboxylic acid (1.0 eq)

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) as dehydrating agent

-

Appropriate solvent (e.g., DMF, Toluene)

-

Ice-cold water or sodium bicarbonate solution

-

Ethanol for recrystallization

-

-

Procedure:

-

A mixture of the substituted acid hydrazide (1.0 eq) and the substituted carboxylic acid (1.0 eq) is prepared in a round-bottom flask.

-

The mixture is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is refluxed for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and carefully poured into crushed ice or a cold sodium bicarbonate solution to neutralize the excess acid.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

-

The final product is characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

-

Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol details an efficient, one-pot microwave-assisted method.[15][16]

-

Materials:

-

Monoaryl hydrazide (1.0 eq)

-

Acid chloride (1.0 eq)

-

High-Melting Point Solvent (e.g., Hexamethylphosphoramide - HMPA) or a solid support like clay

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

-

Procedure:

-

An equimolar mixture of the monoaryl hydrazide and the acid chloride is prepared in a microwave-safe vessel.

-

A small amount of a high-boiling solvent like HMPA is added. Alternatively, the reactants can be mixed with a solid support like clay.

-

The vessel is sealed and irradiated in a microwave oven (e.g., at 50% power) for 5-15 minutes.

-

After the reaction, the mixture is cooled to room temperature.

-

The product is extracted from the reaction mixture using an appropriate organic solvent.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is achieved via recrystallization or column chromatography.

-

Protocol 3: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazole

This method describes the synthesis of 2-amino substituted oxadiazoles.[9][10]

-

Materials:

-

Acylthiosemicarbazide (1.0 eq)

-

1,3-Dibromo-5,5-dimethylhydantoin (oxidizing agent)

-

Sodium hydroxide (NaOH)

-

Potassium iodide (KI)

-

-

Procedure:

-

The starting acylthiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide and potassium iodide.

-

1,3-Dibromo-5,5-dimethylhydantoin is added portion-wise to the stirred solution.

-

The reaction is stirred at room temperature for a specified time, with progress monitored by TLC.

-

Upon completion, the resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization to afford the pure 5-aryl-2-amino-1,3,4-oxadiazole.

-

Data Presentation: Biological Activities of Oxadiazole Derivatives

The diverse biological activities of oxadiazole derivatives are summarized below. Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 15a (Bajaj et al.) | MCF-7 | 2.5 ± 0.35 | [4] |

| MDA-MB-231 | 4.88 ± 1.74 | [4] | |

| 15b (Bajaj et al.) | MCF-7 | 1.85 ± 0.28 | [4] |

| MDA-MB-231 | 2.27 ± 0.73 | [4] | |

| Compound 21 (Gond et al.) | Dalton's Lymphoma | 50 µg/mL | [4] |

| Compound 4i (Valente et al.) | A549 (Lung) | Induces 21.54% apoptosis | [17] |

| Compound 4h (Valente et al.) | A549 (Lung) | Induces 19.20% apoptosis |[17] |

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 14a (Zabiulla et al.) | Gram-positive & Gram-negative bacteria | Not specified, "significant" | [4] |

| 102 (Unspecified) | Staphylococcus aureus | 4 - 32 | [11] |

| 123 (Unspecified) | Mycobacterium tuberculosis | 6.25 | [11] |

| 124 (Kumar et al.) | Mycobacterium tuberculosis H₃₇RV | 4 | [11] |

| 30-37 (Unspecified) | Mycobacterium tuberculosis H37Rv | >90% inhibition at 12.5 |[18] |

Table 3: Other Notable Pharmacological Activities

| Activity | Compound Class/Example | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | 2,5-disubstituted-1,3,4-oxadiazoles | Some compounds showed higher activity than ibuprofen with reduced ulcerogenic effects. | [13] |

| Anticonvulsant | 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles | An amino group at position 2 and a fluorine substituent on the benzylthio group improved activity. | [11] |

| Antidiabetic | Novel 1,3,4-oxadiazole derivatives | Compound 20 (Izgi et al.) showed α-glucosidase inhibition with an IC₅₀ of 0.46 ± 0.15 mM. | [4] |

| Antifungal | 2,5-diaryl substituted 1,3,4-oxadiazoles | Effective inhibition against Aspergillus niger and Saccharomyces cerevisiae. |[4] |

Mechanism of Action and Key Signaling Pathways

Oxadiazole derivatives exert their therapeutic effects, particularly their anticancer activity, by modulating critical cellular signaling pathways involved in tumorigenesis.[19][20]

-

EGFR Inhibition: By inhibiting the Epidermal Growth Factor Receptor (EGFR), oxadiazoles can block the downstream Ras/Raf/MEK/ERK pathway, which is crucial for tumor cell proliferation.[19][20]

-

PI3K/Akt/mTOR Pathway Inhibition: These compounds can also inhibit the PI3K/Akt/mTOR pathway. This action restores the activity of the tumor suppressor PTEN and promotes apoptosis (programmed cell death).[19][20]

-

p53 Upregulation: Some derivatives can stabilize the p53 tumor suppressor protein by preventing its degradation, thereby activating pro-apoptotic genes.[19][20]

-

Induction of Reactive Oxygen Species (ROS): Oxadiazoles can selectively induce oxidative stress in cancer cells, leading to DNA damage and mitochondrial dysfunction.[19][20]

The diagram below illustrates the inhibition of key cancer signaling pathways by oxadiazole derivatives.

Caption: Inhibition of EGFR and PI3K/Akt/mTOR pathways by oxadiazole derivatives.

Drug Discovery and Development Workflow

The process of bringing a novel oxadiazole derivative from concept to clinic is a multi-stage endeavor involving iterative cycles of design, synthesis, and testing.

Caption: Logical workflow for oxadiazole derivative drug discovery.

References

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 13. rroij.com [rroij.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. jchemrev.com [jchemrev.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. longdom.org [longdom.org]

- 19. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for these characterizations.

Spectroscopic Data Summary

The structural integrity and purity of synthesized this compound were confirmed through a suite of spectroscopic techniques. The collected data is summarized in the tables below for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.95 | Doublet | 7.2 | 2H | Ar-H (H-2', H-6') |

| 7.63 | Doublet | 8.4 | 2H | Ar-H (H-3', H-5') |

| 4.85 | Singlet | - | 2H | -CH₂Cl |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N (Oxadiazole ring) |

| ~164 | C-O (Oxadiazole ring) |

| ~137 | C-Cl (Aromatic) |

| ~129 | C-H (Aromatic) |

| ~128 | C-H (Aromatic) |

| ~124 | C-C (Aromatic ipso-carbon) |

| ~32 | -CH₂Cl |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~1610 | Strong | C=N stretch (Oxadiazole ring) |

| ~1550 | Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O-C stretch (Oxadiazole ring) |

| ~1090 | Strong | C-Cl stretch (Aromatic) |

| ~750 | Strong | C-Cl stretch (Aliphatic) |

Table 4: Mass Spectrometry Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 228/230 | - | [M]⁺, [M+2]⁺ (Molecular ion peaks) |

| 139 | - | [C₈H₆ClO]⁺ Fragment |

Experimental Protocols

The spectroscopic data presented were obtained using standard laboratory procedures for the characterization of novel organic compounds.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process. A common route involves the reaction of 4-chlorobenzohydrazide with chloroacetyl chloride to form the corresponding N,N'-diacylhydrazine, followed by cyclodehydration using a suitable reagent such as phosphorus oxychloride to yield the 1,3,4-oxadiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is recorded using a potassium bromide (KBr) pellet method or as a thin film on a sodium chloride plate. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting the spectroscopic data for the structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of the title compound.

Methodological & Application

Application Notes and Protocols: In Vitro Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific in vitro anticancer data for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is not extensively available in the public domain, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated significant potential as a scaffold for the development of novel anticancer agents. This document provides a summary of the reported in vitro anticancer activities of structurally related compounds, detailed experimental protocols for key assays, and visualizations of experimental workflows and potential signaling pathways.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic moiety that has garnered considerable interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Its planar structure and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its capacity to bind with various biological targets.[2] Derivatives of 1,3,4-oxadiazole have been reported to exert their anticancer effects through various mechanisms, including the inhibition of enzymes like telomerase and histone deacetylases (HDACs), disruption of microtubule polymerization, and induction of apoptosis.[1][4][5] This document focuses on the in vitro evaluation of 2,5-disubstituted 1,3,4-oxadiazoles, with a particular emphasis on compounds bearing a 4-chlorophenyl substituent, to provide a framework for assessing the potential of novel analogs like this compound.

Data Presentation: In Vitro Anticancer Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazoles

The following table summarizes the reported in vitro anticancer activity (IC50 values) of various 2,5-disubstituted 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines.

| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | 4-Chlorophenyl | 4-Chlorophenyl | Not Specified (Mean Growth Percent) | Not an IC50 value | |

| 4c | 4-Chlorophenyl | 4-Methoxyphenyl | PC-3 (Prostate) | Not Specified (Growth Percent of 71.70) | |

| 4c | 4-Chlorophenyl | 4-Methoxyphenyl | SR (Leukemia) | Not Specified (Growth Percent of 74.14) | |

| 4o | 4-Chlorophenyl | N-(4-Chlorophenyl)amino | Not Specified | Not Specified | [6] |

| 4u | 4-Chlorophenyl | N-(2,4-Dimethylphenyl)amino | MDA-MB-435 (Melanoma) | Not Specified (Growth Percent of 6.82) | [6] |

| 4u | 4-Chlorophenyl | N-(2,4-Dimethylphenyl)amino | K-562 (Leukemia) | Not Specified (Growth Percent of 24.80) | [6] |

| 30 | 4-Chlorophenyl | N-methyl-(4-phenyl-1,3-thiazol-2-amine) | DLA (Dalton's Lymphoma Ascites) | 136 µg/mL (LD50) | [2] |

| 30 | 4-Chlorophenyl | N-methyl-(4-phenyl-1,3-thiazol-2-amine) | MCF-7 (Breast) | 132 µg/mL (LD50) | [2] |

| AMK OX-12 | Phenyl acetate | (4-chlorophenoxy)methyl | Hep-2 (Laryngeal) | Low (Specific value not given) | [7] |

| AMK OX-12 | Phenyl acetate | (4-chlorophenoxy)methyl | A549 (Lung) | Low (Specific value not given) | [7] |

| 3c | 2-(phenylsulfanylmethyl)phenyl | 4-Chlorophenyl | HT-29 (Colon) | > 50 | [4] |